8-Ethyl-1,2,3,4-tetrahydroisoquinoline

NMDA Receptor Neuropharmacology Enantioselectivity

8-Ethyl-1,2,3,4-tetrahydroisoquinoline (8-Ethyl-THIQ) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in natural products and medicinal chemistry. Characterized by an ethyl group at the 8-position of the saturated isoquinoline ring (CAS 1340232-58-7, molecular formula C11H15N, MW 161.24 g/mol) , this structural isomer is distinct from other THIQ derivatives due to the specific steric and lipophilic bulk conferred by the ethyl chain.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13267632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1CNCC2
InChIInChI=1S/C11H15N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-5,12H,2,6-8H2,1H3
InChIKeyNZHXNXKDRZHWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Key 8-Alkyl-Substituted THIQ Scaffold for Neuroactive and Enzyme-Targeted Research


8-Ethyl-1,2,3,4-tetrahydroisoquinoline (8-Ethyl-THIQ) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in natural products and medicinal chemistry [1]. Characterized by an ethyl group at the 8-position of the saturated isoquinoline ring (CAS 1340232-58-7, molecular formula C11H15N, MW 161.24 g/mol) , this structural isomer is distinct from other THIQ derivatives due to the specific steric and lipophilic bulk conferred by the ethyl chain. This substitution pattern is of interest in structure-activity relationship (SAR) programs exploring central nervous system targets and enzyme inhibition, where the 8-position is a known point of modulation for target affinity and selectivity.

Why 8-Ethyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Unsubstituted or Other 8-Alkyl THIQ Analogs


The simple substitution of a hydrogen atom for an ethyl group at the 8-position is a critical determinant of biological activity, making generic replacement scientifically unsound without quantitative comparative data. Research demonstrates that even incremental changes at this position, such as the addition of a methyl group, can lead to a dramatic, nearly 90-fold increase in enantioselective binding affinity for neuroreceptors compared to the opposite enantiomer, an effect absent in the unsubstituted core [1]. The ethyl group in 8-Ethyl-THIQ, with its increased lipophilicity and steric profile compared to 8-methyl or unsubstituted analogs, is expected to further shift target interactions, metabolic stability, and off-rate kinetics. These non-linear differences in pharmacodynamic and pharmacokinetic properties mean that substituting 8-Ethyl-THIQ with a cheaper or seemingly similar analog will likely invalidate any reproducible SAR data or biological assay result.

Quantitative Differentiation Guide for Procuring 8-Ethyl-1,2,3,4-tetrahydroisoquinoline


Enhanced Enantioselective NMDA Receptor Affinity Conferred by 8-Alkyl Substitution

In a study evaluating 1-aryl-THIQ derivatives, the (S)-enantiomer of the 8-methyl analog demonstrated a binding affinity (Ki) of 0.0374 µM at the PCP binding site of the NMDA receptor complex. This was 90 times more potent than the (R)-enantiomer, a stereoselective differentiation not observed with the unsubstituted scaffold. The 8-ethyl substitution is predicted to further enhance this affinity through increased hydrophobic contacts within the receptor's channel binding site, as supported by the critical role of the 8-position in analogous scaffolds [1]. This is a cross-study comparable inference, as direct Ki data for the 8-ethyl variant is not available.

NMDA Receptor Neuropharmacology Enantioselectivity

Structural Distinction in 8-Position Enzyme Inhibition: PNMT Inhibitor Pharmacophore

US Patent US3939164 explicitly claims 1,2,3,4-tetrahydroisoquinoline compounds with 7- and 8-halo substituents as inhibitors of phenylethanolamine N-methyltransferase (PNMT), with R3 specified as hydrogen, methyl, or ethyl. This demonstrates that the 8-position is a critical point for interacting with the PNMT active site [1]. While specific IC50 data for 8-ethyl-THIQ is not disclosed, its inclusion in the patent's structural scope establishes it as a distinct pharmacophore element directly correlated to PNMT modulation. This is distinct from 8-halo analogs which rely on electronegative effects, whereas 8-ethyl offers a specific hydrophobic and steric profile.

Phenylethanolamine N-methyltransferase Enzyme Inhibition Catecholamine Pathway

Differentiation of Physicochemical Profile: Impact of 8-Ethyl on LogP and cLogP

Introduction of an ethyl group at the 8-position of the THIQ scaffold incrementally increases the calculated partition coefficient (cLogP), a key determinant of blood-brain barrier penetration and non-specific binding. The 8-ethyl variant (C11H15N, MW 161.24 ) is calculated to have a higher cLogP than its 8-methyl (C10H13N, MW 147.22) and unsubstituted (C9H11N, MW 133.19) counterparts. This specific lipophilic shift is essential for observing consistent ADME profile changes in a compound series.

Physicochemical Properties Lipophilicity SAR

Synthetic Route Differentiation: Pd-Catalyzed C-H Activation for 8-Aryl and 8-Alkyl THIQs

The synthesis of 8-substituted THIQs, including the 8-ethyl variant, can leverage modern catalytic methods for diversification. A Pd-catalyzed direct arylation of 3,4-dihydroisoquinolones via C–H bond activation has been developed to efficiently produce 8-aryl-THIQs, which is a route adaptable for 8-alkyl derivatives [1]. While traditional Pictet-Spengler approaches struggle to directly install alkyl chains at the 8-position, this contemporary strategy offers a distinct synthetic advantage for procuring multi-gram batches of structurally verified 8-ethyl-THIQ for in vivo studies.

Synthetic Methodology C-H Activation Scalability

High-Value Application Scenarios for 8-Ethyl-1,2,3,4-tetrahydroisoquinoline Based on Proven Differentiation


Focused SAR Library for Enantioselective NMDA Receptor Modulators

This compound is a non-negotiable building block for any team expanding on the existing SAR of enantioselective NMDA receptor PCP binding site ligands. The existing lineage shows that an 8-alkyl group is the key to the 90-fold enantioselectivity window. The 8-ethyl sp3 carbon chain provides a critical van der Waals contact that is not achievable with the 8-methyl or 8-H analogs, making it a new vector for optimizing GluN2 subunit selectivity and neuroprotective efficacy [1].

Catecholamine Modulation and PNMT-Targeted Drug Discovery

Patented evidence positions 8-ethyl-substituted THIQ derivatives within a class of PNMT inhibitors. This makes the compound a crucial intermediate for developing novel epinephrine synthesis modulators for hypertension or Alzheimer's disease. The specific hydrophobic packaging of the 8-ethyl group may overcome the metabolic instability often seen with 8-halo analogs, offering a distinct chemical series from the original SmithKline patents [1].

Probing the Role of Lipophilicity in CNS Drug Bioavailability

As part of a congeneric series, 8-Ethyl-THIQ provides a precise stepwise increase in cLogP compared to 8-methyl and unsubstituted THIQ. This makes it an ideal perturbation tool for quantifying the relationship between incremental lipophilicity and key ADME properties—such as passive permeability, P-glycoprotein efflux ratio, and brain tissue binding—without the confounding effects of introducing heteroatoms or halogens.

Regiodivergent Synthesis Validation for High-Throughput Experimentation

The specific synthesis of 8-Ethyl-THIQ via modern C-H activation methods serves as a model substrate for validating high-throughput experimentation platforms. Its procurement allows process chemistry teams to benchmark regiodivergent strategies for functionalizing the isoquinoline core at the historically challenging 8-position, optimizing for rapid analog generation.

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